Xestamine C

Description

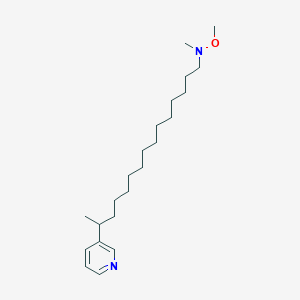

Xestamine C is a naturally occurring pyridine alkaloid isolated from marine sponges of the genus Xestospongia and Calyx podotypa . Structurally, it belongs to the 3-alkylpyridine family, characterized by a 14-carbon alkyl chain terminated with a methoxy(methyl)amine group and a 3-pyridinyl moiety (IUPAC name: N-Methoxy-N,N-dimethyl-3-pyridinetetradecanamine; molecular formula: C21H36N2O, molecular weight: 332.53 g/mol) .

Properties

Molecular Formula |

C22H40N2O |

|---|---|

Molecular Weight |

348.6 g/mol |

IUPAC Name |

N-methoxy-N-methyl-14-pyridin-3-ylpentadecan-1-amine |

InChI |

InChI=1S/C22H40N2O/c1-21(22-17-15-18-23-20-22)16-13-11-9-7-5-4-6-8-10-12-14-19-24(2)25-3/h15,17-18,20-21H,4-14,16,19H2,1-3H3 |

InChI Key |

JIBZJUAZQCMROO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCCCCCCCCCCN(C)OC)C1=CN=CC=C1 |

Synonyms |

xestamine C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues within the Xestamine Family

Xestamine C is part of a broader family of xestamines (e.g., Xestamines A–F), which share a 3-alkylpyridine core but differ in alkyl chain length, saturation, and terminal functional groups (Table 1):

Table 1. Structural and functional diversity among xestamine analogues.

Comparison with Other 3-Alkylpyridine Alkaloids

Xestamine C shares structural homology with non-xestamine 3-alkylpyridines, such as niphatoxins and viscosalines, but differs in terminal functionalization and bioactivity (Table 2):

Table 2. Functional and pharmacological distinctions among 3-alkylpyridine alkaloids.

Pharmacological and Mechanistic Insights

While Xestamine C’s antimicrobial activity is well-documented , its mechanism remains less clear compared to analogues like Xestamine F, which disrupts mitochondrial function in cancer cells . Notably, niphatoxins exhibit ichthyotoxicity via sodium channel modulation, a trait absent in xestamines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.